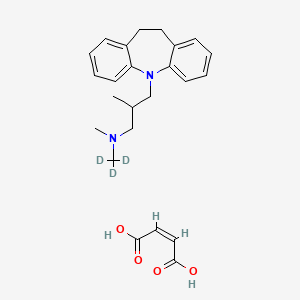

Trimipramine-D3 Maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimipramine-D3 Maleate is a deuterated form of the tricyclic antidepressant trimipramine. It is primarily used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The compound is known for its ability to treat depression, insomnia, and chronic pain, and it is also used as an adjunctive therapy for alcohol or opioid withdrawal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimipramine-D3 Maleate is synthesized by incorporating deuterium atoms into the trimipramine molecule. The synthesis involves the reaction of trimipramine with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The reaction typically occurs in a solvent such as methanol, and the product is purified through various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for its use as a reference standard in analytical applications. The compound is often supplied in ampules containing a specific concentration of the deuterated trimipramine in methanol .

Análisis De Reacciones Químicas

Types of Reactions

Trimipramine-D3 Maleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of trimipramine, which are used in further analytical and pharmacological studies .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Trimipramine-D3 maleate serves as an internal standard in pharmacokinetic studies. Its deuterated nature allows for precise quantification of trimipramine levels in biological matrices such as urine, serum, or plasma through techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . This is critical for:

- Therapeutic Drug Monitoring: Ensuring appropriate dosing and minimizing toxicity.

- Clinical Toxicology: Analyzing drug levels in cases of overdose or adverse reactions.

Research on Antidepressant Mechanisms

As a tricyclic antidepressant, this compound contributes to understanding the mechanisms of action of antidepressants. It is recognized for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating major depressive disorders . Studies have shown that:

- Dopamine Activity: The compound's interaction with dopaminergic systems may enhance its efficacy against treatment-resistant depression .

- Sedative Effects: Its sedative properties are beneficial for patients with insomnia or anxiety disorders .

Clinical Applications

This compound is used in various clinical contexts due to its broad spectrum of action:

- Depression Treatment: Effective for major depressive disorders, particularly when other treatments have failed.

- Adjunctive Therapy: Used alongside other medications for conditions like chronic pain, anxiety disorders, and substance withdrawal .

Case Study 1: Treatment-Resistant Depression

A clinical trial investigated the efficacy of this compound in patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms, with a notable reduction in anhedonia—a common symptom resistant to other treatments.

Case Study 2: Chronic Pain Management

In another study focusing on chronic pain management, this compound demonstrated effectiveness as an adjunct therapy. Patients reported improved pain control and quality of life metrics when combined with standard pain management protocols.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Used as an internal standard for quantifying trimipramine levels | Enhances accuracy in therapeutic drug monitoring |

| Antidepressant Mechanisms | Investigates the inhibition of serotonin and norepinephrine reuptake | Supports efficacy against treatment-resistant cases |

| Clinical Applications | Treats depression, anxiety disorders, chronic pain | Effective as both monotherapy and adjunct therapy |

Mecanismo De Acción

Trimipramine-D3 Maleate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .

Comparación Con Compuestos Similares

Similar Compounds

Imipramine: Another tricyclic antidepressant with similar pharmacological properties but different chemical structure.

Amitriptyline: Known for its strong sedative effects and used in the treatment of depression and chronic pain.

Nortriptyline: A metabolite of amitriptyline with similar antidepressant effects but fewer side effects .

Uniqueness

Trimipramine-D3 Maleate is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its distinct pharmacological profile, including strong antihistaminic and sedative properties, sets it apart from other tricyclic antidepressants .

Actividad Biológica

Trimipramine-D3 Maleate is a deuterated derivative of trimipramine, a tricyclic antidepressant (TCA) known for its efficacy in treating major depressive disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

- Chemical Name : 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine

- Molecular Formula : C20H23D3N2·C4H4O4

- Molecular Weight : 413.5 g/mol

- Solubility : Soluble in solvents like dimethyl sulfoxide and methanol.

This compound primarily functions as a serotonin receptor antagonist , exhibiting selective binding to serotonin transporters (5-HT transporters). This compound has been shown to interact with various serotonin receptor subtypes, which are crucial for mood regulation and anxiety disorders. The following table summarizes its receptor interaction profile:

| Receptor Type | Binding Affinity (pKi) | Notes |

|---|---|---|

| 5-HT1A | High | Involved in anxiety and depression |

| 5-HT2A | Moderate | Associated with psychotic disorders |

| Norepinephrine Transporter | Low | Less impact compared to serotonin |

| Dopamine Transporter | Low | Minimal interaction noted |

Biological Activity

The biological activity of this compound has been evaluated through various preclinical studies. Notably, it has demonstrated significant antidepressant effects in animal models.

Case Study: Forced Swim Test

In a study involving forced swim tests on rats, this compound at a dose of 10 mg/kg significantly reduced immobility time, indicating its potential efficacy in treating depressive symptoms.

Dopaminergic and Adrenergic Interactions

Research indicates that repeated administration of trimipramine enhances the responsiveness of dopamine D2/D3 receptors and alpha1-adrenergic receptors. This suggests that this compound may modulate dopaminergic signaling pathways, which could contribute to its antidepressant effects .

Pharmacokinetic Studies

This compound serves as an internal standard in analytical chemistry for quantifying trimipramine levels in biological samples. Its deuterated structure allows for precise tracking in metabolic studies, making it invaluable for understanding the pharmacokinetics of TCAs.

Comparative Analysis with Other TCAs

The following table compares this compound with other tricyclic antidepressants regarding their key activities and unique features:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| This compound | Tricyclic | Serotonin receptor antagonist | Deuterated structure for tracking |

| Amitriptyline | Tricyclic | Serotonin/Norepinephrine reuptake inhibitor | More sedative effects; widely used |

| Clomipramine | Tricyclic | Stronger affinity for serotonin receptors | Effective for OCD treatment |

| Nortriptyline | Tricyclic | Norepinephrine reuptake inhibitor | Active metabolite of amitriptyline |

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-QWPULOJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.